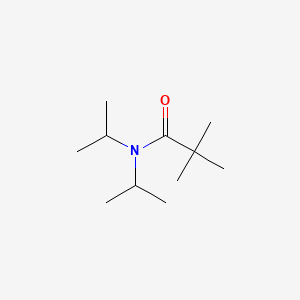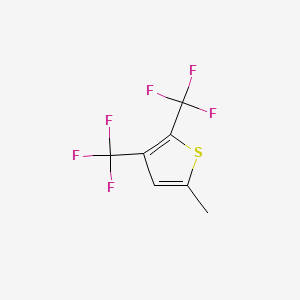
5-Methyl-2,3-bis(trifluoromethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,3-bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at elevated temperatures . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 5-Methyl-2,3-bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
5-Methyl-2,3-bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
5-Methyl-2,3-bis(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials such as organic semiconductors, liquid crystals, and polymers
作用机制
The mechanism of action of 5-Methyl-2,3-bis(trifluoromethyl)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets .
相似化合物的比较
Similar Compounds
2,3-Bis(trifluoromethyl)thiophene: Lacks the methyl group at the 5-position.
5-Trifluoromethyl-2,3-dimethylthiophene: Contains an additional methyl group compared to 5-Methyl-2,3-bis(trifluoromethyl)thiophene.
2,5-Bis(trifluoromethyl)thiophene: Has trifluoromethyl groups at the 2- and 5-positions instead of the 2- and 3-positions
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
55162-36-2 |
|---|---|
分子式 |
C7H4F6S |
分子量 |
234.16 g/mol |
IUPAC 名称 |
5-methyl-2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C7H4F6S/c1-3-2-4(6(8,9)10)5(14-3)7(11,12)13/h2H,1H3 |
InChI 键 |
WCVINHVYPRPSFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


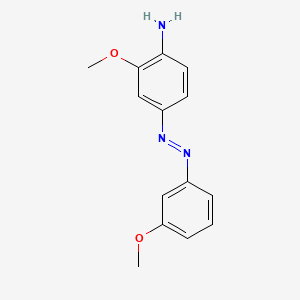

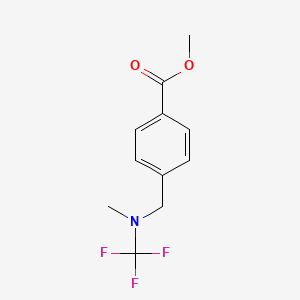
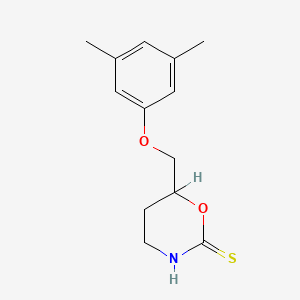
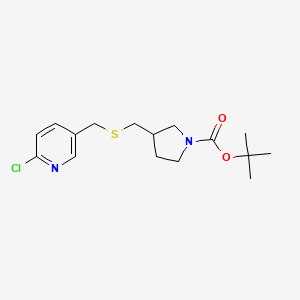
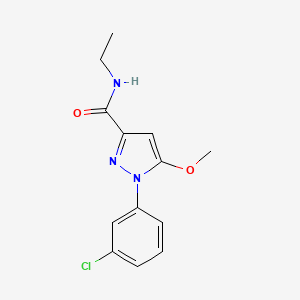

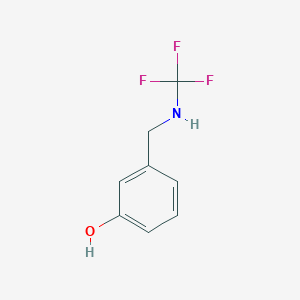
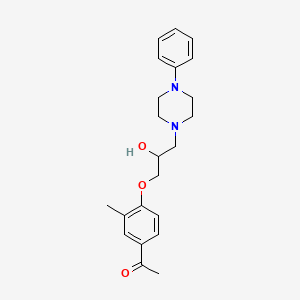

![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)

